ADP-D-ribose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

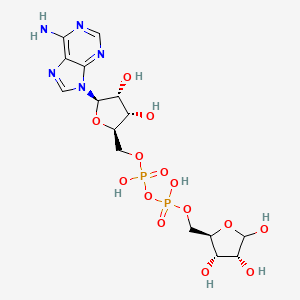

ADP-D-ribose is a nucleotide-sugar having ADP as the nucleotide fragment and D-ribofuranos-5-yl as the sugar component. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from an ADP. It is a conjugate acid of an this compound(2-).

An ester formed between the aldehydic carbon of RIBOSE and the terminal phosphate of ADENOSINE DIPHOSPHATE. It is produced by the hydrolysis of nicotinamide-adenine dinucleotide (NAD) by a variety of enzymes, some of which transfer an ADP-ribosyl group to target proteins.

Applications De Recherche Scientifique

Biochemical Signaling and Cellular Functions

ADP-D-ribose is crucial in the regulation of various cellular functions through the process of ADP-ribosylation. This reversible post-translational modification affects protein function and signaling pathways.

- Protein Modification : ADP-ribosylation modifies proteins, influencing their activity and stability. It plays a pivotal role in the regulation of cellular responses to stress and DNA damage repair mechanisms .

- Poly ADP-ribose Polymerases (PARPs) : These enzymes utilize this compound to synthesize poly ADP-ribose chains on target proteins, which are involved in DNA repair and cell death pathways. The therapeutic targeting of PARPs has become a prominent strategy in cancer treatment .

Clinical Applications

This compound has been explored for its therapeutic potential in various clinical conditions, particularly those involving energy metabolism and ischemia.

- Cardiovascular Health : Research indicates that D-ribose supplementation can enhance ATP levels in cardiac tissues following ischemic events. Studies show that it improves myocardial recovery post-ischemia, suggesting its utility in treating conditions like congestive heart failure .

- Fatigue Syndromes : D-ribose has been investigated for its role in alleviating symptoms of chronic fatigue syndrome and fibromyalgia by improving cellular energy levels . Clinical trials have reported positive outcomes regarding energy restoration and overall function in patients suffering from these conditions.

Research Applications

This compound is widely utilized in research settings to explore metabolic pathways and cellular functions.

- Metabolic Studies : As a key player in ATP synthesis, this compound is essential for studies focused on energy dynamics within cells. Its role as a substrate for nucleotide synthesis makes it a critical component in metabolic research .

- Genetic Research : In molecular biology, this compound is involved in RNA synthesis and processing, making it integral to genetic studies related to transcription and translation mechanisms .

Therapeutic Development

The unique properties of this compound have prompted its exploration in pharmaceutical development.

- Cancer Therapy : The inhibition of PARPs using compounds that target ADP-ribosylation pathways has led to significant advancements in cancer treatment, particularly for tumors with BRCA mutations. Ongoing clinical trials are investigating the efficacy of these inhibitors .

- Neurodegenerative Diseases : Dysregulation of ADP-ribosylation has been implicated in neurodegenerative disorders such as Alzheimer's disease and Huntington's disease, highlighting the potential for therapeutic interventions targeting these pathways .

Case Studies

Here are notable case studies illustrating the applications of this compound:

Propriétés

Formule moléculaire |

C15H23N5O14P2 |

|---|---|

Poids moléculaire |

559.32 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |

Clé InChI |

SRNWOUGRCWSEMX-TYASJMOZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |

Synonymes |

5'-Diphosphoribose, Adenosine Adenosine 5' Diphosphoribose Adenosine 5'-Diphosphoribose Adenosine Diphosphate Ribose Adenosine Diphosphoribose ADP Ribose ADP-Ribose ADPribose Diphosphate Ribose, Adenosine Diphosphoribose, Adenosine Ribose, Adenosine Diphosphate Ribose, ADP |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.